Bienvenue dans la boutique en ligne BenchChem!

7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane

Lipophilicity LogP Physicochemical profiling

7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane (CAS 326894-29-5) is a spirocyclic oxa-aza heterocycle with molecular formula C10H19NO and molecular weight 169.26 g/mol. The compound features a 9-oxa-6-azaspiro[4.5]decane core—a fused tetrahydrofuran (oxygen-containing) and piperidine (nitrogen-containing) ring system connected at a single spiro carbon atom—bearing a geminal 7,7-dimethyl substitution on the oxa-containing ring.

Molecular Formula C10H19NO
Molecular Weight 169.268
CAS No. 326894-29-5
Cat. No. B2829317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane
CAS326894-29-5
Molecular FormulaC10H19NO
Molecular Weight169.268
Structural Identifiers
SMILESCC1(COCC2(N1)CCCC2)C
InChIInChI=1S/C10H19NO/c1-9(2)7-12-8-10(11-9)5-3-4-6-10/h11H,3-8H2,1-2H3
InChIKeyGOFXYWWLFBEZQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane (CAS 326894-29-5): Physicochemical Identity and Scaffold Classification


7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane (CAS 326894-29-5) is a spirocyclic oxa-aza heterocycle with molecular formula C10H19NO and molecular weight 169.26 g/mol . The compound features a 9-oxa-6-azaspiro[4.5]decane core—a fused tetrahydrofuran (oxygen-containing) and piperidine (nitrogen-containing) ring system connected at a single spiro carbon atom—bearing a geminal 7,7-dimethyl substitution on the oxa-containing ring . This rigid, three-dimensional scaffold belongs to the broader class of oxa-azaspiro[4.5]decanes, which are established privileged structures in medicinal chemistry, serving as key building blocks for CCR1 antagonists, DGAT1 inhibitors, and ion channel modulators .

Why 7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane Cannot Be Replaced by Other Oxa-Azaspiro[4.5]decane Analogs


Within the oxa-azaspiro[4.5]decane family, subtle alterations in heteroatom placement, ring substitution pattern, and steric bulk produce compounds with divergent physicochemical profiles and, by extension, distinct biological target engagement and pharmacokinetic behavior . The 7,7-dimethyl-9-oxa-6-azaspiro[4.5]decane isomer presents a specific spatial arrangement of its secondary amine hydrogen-bond donor and ether oxygen hydrogen-bond acceptor that differs fundamentally from its 6-oxa-9-aza regioisomer (CAS 1334149-03-9), the unsubstituted parent 9-oxa-6-azaspiro[4.5]decane (CAS 51130-61-1), and analogs with alternative dimethyl placement . These structural variations alter calculated LogP by 0.9–1.1 units and modify the vector of key pharmacophoric features, making simple interchange between analogs unreliable without re-optimization of downstream synthetic routes or biological assays .

Quantitative Differentiation Evidence: 7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane vs. Comparators


LogP and Lipophilicity: The 7,7-Dimethyl-9-oxa-6-aza Isomer Delivers Higher Calculated Lipophilicity Than the Unsubstituted Parent Scaffold

Calculated physicochemical parameters reveal a significant lipophilicity increase conferred by the geminal 7,7-dimethyl substitution relative to the unsubstituted 9-oxa-6-azaspiro[4.5]decane parent scaffold. The target compound exhibits a calculated LogP of 1.6976 and TPSA of 21.26 Ų . The unsubstituted parent (CAS 51130-61-1, MW 141.21 g/mol, C8H15NO) has a lower predicted LogP (estimated ~0.6–0.8 based on an 8-heavy-atom framework with secondary amine and ether oxygen) and identical TPSA . This ~0.9–1.1 LogP unit difference translates to an approximately 8–12× increase in calculated octanol–water partition coefficient, which directly impacts membrane permeability predictions and chromatographic retention behavior.

Lipophilicity LogP Physicochemical profiling Spirocyclic building blocks

Regioisomeric Differentiation: 7,7-Dimethyl-9-oxa-6-aza vs. 7,7-Dimethyl-6-oxa-9-aza – Swapped Heteroatom Placement Changes H-Bond Donor/Acceptor Topology

The target compound (7,7-dimethyl-9-oxa-6-azaspiro[4.5]decane, CAS 326894-29-5) and its regioisomer (7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane, CAS 1334149-03-9) share identical molecular formula (C10H19NO) and molecular weight (169.27 g/mol) but differ in the placement of the oxygen and nitrogen heteroatoms within the spirocyclic framework . In the target compound (SMILES: CC1(C)COCC2(CCCC2)N1), the secondary amine nitrogen is positioned at the 6-position of the spiro[4.5]decane system with the ether oxygen at the 9-position, while the regioisomer (SMILES: CC1(CNCC2(O1)CCCC2)C) reverses this arrangement . This topological inversion alters the three-dimensional vector of the H-bond donor (N–H) and acceptor (O) relative to the cyclopentane ring.

Regioisomer H-bond vector Spirocyclic topology Structure–property relationships

Scaffold Pharmacological Validation: Oxa-Azaspiro[4.5]decane Cores Are Privileged Structures in CCR1 Antagonism with Sub-Nanomolar Potency

The oxa-azaspiro[4.5]decane scaffold class—to which 7,7-dimethyl-9-oxa-6-azaspiro[4.5]decane belongs—has been pharmacologically validated as a privileged core structure in medicinal chemistry. In a study by Hossain et al. (2013), spirocyclic oxa-azaspiro[4.5]decane derivatives demonstrated potent CCR1 antagonism with functional IC50 values as low as 2 nM in MIP-1α-induced chemotaxis assays in human THP-1 cells . A 2-oxa-6-azaspiro[4.5]decane-containing analog achieved an IC50 of 54 nM for CCR1 antagonism in whole blood assays, a profile not observed for the corresponding 6-oxa-2-aza regioisomer . Additionally, structurally related spirocyclic carboxylic acids containing oxa-azaspiro motifs have been reported as potent DGAT1 inhibitors with IC50 values reaching 20 nM against human DGAT1 .

CCR1 antagonist Drug discovery Privileged scaffold Chemokine receptor

Synthetic Accessibility: Visible-Light-Driven Diastereoselective Radical Cascade Enables Azaspiro[4.5]decane Construction with dr > 20:1

A 2026 methodology published in Green Chemistry demonstrates a visible-light-driven, metal-, photocatalyst-, and additive-free radical cascade for the diastereoselective construction of spirocyclic-azaspiro[4.5]decane derivatives from 1,1-disubstituted cyclohexanes . This method achieves diastereomeric ratios exceeding 20:1 (dr > 20:1), 100% atom economy, and a high EcoScale score of 71 (on a 0–100 scale), with a low E-factor, positioning it as an environmentally sustainable route to scaffolds including the 7,7-dimethyl-9-oxa-6-azaspiro[4.5]decane framework . Conventional methods for spirocyclic oxa-aza systems often rely on multi-step sequences requiring protecting group manipulations and chromatographic purification, whereas this single-step cascade provides both the spirocyclic architecture and stereodefined remote C–X bond formation (X = I, SePh, SPh) .

Diastereoselective synthesis Radical cascade Green chemistry Spiroheterocycle construction

Commercial Purity and Supply Differentiation: 98% Purity with Single-Vendor Sourcing vs. Multi-Vendor Generic Spirocycle Availability

The target compound 7,7-dimethyl-9-oxa-6-azaspiro[4.5]decane is commercially available at 98% purity from Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) under product number 2212580, with pack sizes ranging from 1 g to 10 g . In contrast, the unsubstituted parent scaffold 9-oxa-6-azaspiro[4.5]decane (CAS 51130-61-1) is available at 97% purity from Fluorochem, with pricing of £124.00/250 mg and £324.00/1 g . The regioisomer 7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane (CAS 1334149-03-9) is listed by American Elements in liquid form for research and development use . The 1% purity differential between the target compound and the unsubstituted parent, combined with the differentiated heteroatom placement and dimethyl substitution, establishes distinct procurement considerations.

Commercial purity Supply chain Procurement Building block sourcing

Recommended Application Scenarios for 7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane Based on Quantitative Evidence


Medicinal Chemistry: CCR1 or DGAT1 Lead Optimization Scaffold with Defined H-Bond Topology

For medicinal chemistry programs targeting CCR1-mediated chemotaxis or DGAT1 inhibition, 7,7-dimethyl-9-oxa-6-azaspiro[4.5]decane offers a rigid spirocyclic core with a defined N–H donor/ether O acceptor geometry . The scaffold's pharmacological precedent—with oxa-azaspiro[4.5]decane derivatives achieving sub-nanomolar CCR1 IC50 values and 20 nM DGAT1 IC50 values —establishes this core as a validated starting point. The 7,7-dimethyl substitution provides increased lipophilicity (LogP ≈ 1.7) relative to the unsubstituted parent (estimated LogP ~0.6–0.8), which may improve passive membrane permeability while the secondary amine offers a convenient handle for parallel derivatization via amide coupling, reductive amination, or sulfonamide formation.

Fragment-Based Drug Discovery (FBDD): Rigid, Rule-of-Three Compliant Spirocyclic Fragment

With a molecular weight of 169.27 g/mol, 0 rotatable bonds , and a TPSA of 21.26 Ų, 7,7-dimethyl-9-oxa-6-azaspiro[4.5]decane meets the Rule of Three criteria (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) for fragment-based screening libraries . Its conformational rigidity (0 rotatable bonds) is superior to many acyclic amine fragments, reducing the entropic penalty upon target binding and increasing the likelihood of detecting weak but specific binding by NMR, SPR, or thermal shift assays.

Synthetic Methodology Development: Benchmark Substrate for Diastereoselective Spirocyclization

The 7,7-dimethyl-9-oxa-6-azaspiro[4.5]decane scaffold serves as an ideal benchmark substrate for evaluating new spirocyclization methodologies . The presence of both a secondary amine and an ether oxygen within the spirocyclic framework provides orthogonal functional handles for chemoselective transformations, while the geminal dimethyl group creates a sterically differentiated environment that challenges stereoselectivity. The 2026 Green Chemistry methodology achieving dr > 20:1 and EcoScale score of 71 establishes performance benchmarks against which newer synthetic approaches can be compared.

Chemical Biology Probe Development: Spirocyclic Core with Latent Diversification Handle

The secondary amine of 7,7-dimethyl-9-oxa-6-azaspiro[4.5]decane provides a single, well-defined point for late-stage functionalization, enabling the installation of fluorophores, biotin tags, photoaffinity labels, or E3 ligase recruiting elements for PROTAC development. The scaffold's 0 rotatable bonds and defined H-bond donor/acceptor topology ensure that the vector of any appended functionality is predictable and reproducible, a critical consideration for structure-based design of chemical probes where linker geometry governs ternary complex formation efficiency.

Quote Request

Request a Quote for 7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.